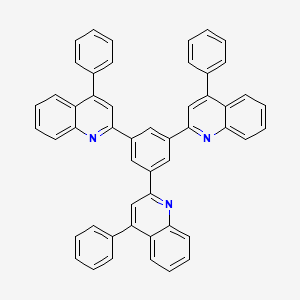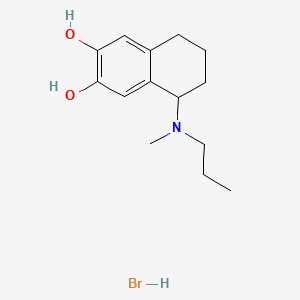
1,3,5-Tris(4-phenylquinolin-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(4-phenylquinolin-2-yl)benzene is a complex organic compound characterized by its unique structure, which includes three phenylquinoline groups attached to a central benzene ring
Métodos De Preparación
The synthesis of 1,3,5-Tris(4-phenylquinolin-2-yl)benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where boronic acid derivatives of phenylquinoline are coupled with a tris-bromo benzene precursor under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis techniques may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
1,3,5-Tris(4-phenylquinolin-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of partially or fully hydrogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the phenylquinoline groups or the central benzene ring.
Aplicaciones Científicas De Investigación
1,3,5-Tris(4-phenylquinolin-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(4-phenylquinolin-2-yl)benzene largely depends on its specific application. In photochemical applications, the compound’s unique electronic structure allows it to absorb and emit light efficiently, making it useful in OLEDs and other optoelectronic devices. In biological systems, its mechanism of action may involve interactions with DNA or proteins, leading to the modulation of cellular processes .
Comparación Con Compuestos Similares
1,3,5-Tris(4-phenylquinolin-2-yl)benzene can be compared to other trisubstituted benzene derivatives, such as:
1,3,5-Tris(4-hydroxyphenyl)benzene: Known for its applications in supramolecular chemistry and materials science.
1,3,5-Tris(phenylethynyl)benzene: Used in the synthesis of light-emitting materials and non-linear optical materials.
1,3,5-Tris(4-aminophenyl)benzene: Studied for its electrochemical properties and potential use in sensors.
The uniqueness of this compound lies in its combination of phenylquinoline groups, which impart distinct photophysical and electronic properties, making it particularly valuable in the field of organic electronics.
Propiedades
Fórmula molecular |
C51H33N3 |
|---|---|
Peso molecular |
687.8 g/mol |
Nombre IUPAC |
2-[3,5-bis(4-phenylquinolin-2-yl)phenyl]-4-phenylquinoline |
InChI |
InChI=1S/C51H33N3/c1-4-16-34(17-5-1)43-31-49(52-46-25-13-10-22-40(43)46)37-28-38(50-32-44(35-18-6-2-7-19-35)41-23-11-14-26-47(41)53-50)30-39(29-37)51-33-45(36-20-8-3-9-21-36)42-24-12-15-27-48(42)54-51/h1-33H |
Clave InChI |
YZCWKMLLWOUBAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC(=C4)C5=NC6=CC=CC=C6C(=C5)C7=CC=CC=C7)C8=NC9=CC=CC=C9C(=C8)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)









![tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13939034.png)


![2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole](/img/structure/B13939049.png)
